Cas no 103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-)
103497-68-3 structure
Product Name:2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
Número CAS:103497-68-3
MF:C23H35NO2
Megavatios:357.529506921768
CID:200223
PubChem ID:6918127
Update Time:2025-04-19
2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
- 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4
- 9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
- (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
- 4a,6a-dimethyl-7-(3-methylbutanoyl)-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
- L-654066
- MK-0963
- MK-963
- mk0963
- Q27293805
- SCHEMBL8156652
- 103497-68-3
- L 654066
- CHEMBL575781
- (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
- 4-Aza-21-norchol-1-ene-3,20-dione, 23-methyl-, (5alpha)-
- AKOS040749871
- L-654,066
- 2H-INDENO(5,4-F)QUINOLIN-2-ONE, 1,4A,4B,5,6,6A,7,8,9,9A,9B,10,11,11A-TETRADECAHYDRO-4A,6A-DIMETHYL-7-(3-METHYL-1-OXOBUTYL)-, (4AR,4BS,6AS,7S,9AS,9BS,11AR)-
- XEC7U2O6SC
- MK 0963
- UNII-XEC7U2O6SC
-
- Renchi: 1S/C23H35NO2/c1-14(2)13-19(25)18-7-6-16-15-5-8-20-23(4,12-10-21(26)24-20)17(15)9-11-22(16,18)3/h10,12,14-18,20H,5-9,11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,20+,22-,23+/m0/s1
- Clave inchi: RDPJISLOFXUIDK-RLAPWRJVSA-N
- Sonrisas: O=C(CC(C)C)[C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C
Atributos calculados
- Calidad precisa: 357.26695
- Masa isotópica única: 357.266779
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 3
- Complejidad: 638
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 7
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.7
- Superficie del Polo topológico: 46.2
Propiedades experimentales
- Denso: 1.048
- Punto de ebullición: 513.3°C at 760 mmHg
- Punto de inflamación: 152.7°C
- índice de refracción: 1.517
- PSA: 46.17
- Logp: 4.79090
2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Literatura relevante
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-) Productos relacionados
- 98319-26-7(Finasteride)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos